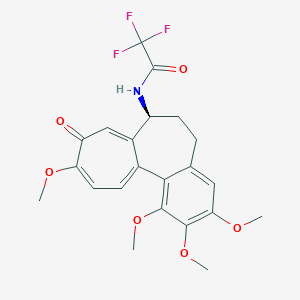

N-Trifluoroacetyl Deacetylcolchicine

描述

Colchicine, 17,17,17-trifluoro- is a synthetic derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is known for its potent biological activities, particularly its ability to disrupt microtubule formation, making it valuable in various scientific and medical applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of colchicine, 17,17,17-trifluoro-, involves the introduction of trifluoromethyl groups into the colchicine molecule. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of colchicine, 17,17,17-trifluoro-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions

Colchicine, 17,17,17-trifluoro-, undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are performed in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of colchicine, 17,17,17-trifluoro-. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .

科学研究应用

Introduction to N-Trifluoroacetyl Deacetylcolchicine

This compound is a derivative of colchicine, a well-known alkaloid primarily used for its anti-inflammatory properties and as a treatment for gout. This compound has gained attention in various scientific research applications due to its unique chemical structure and biological activity.

Vascular Disruption and Cancer Treatment

This compound has been studied for its potential as a vascular disrupting agent (VDA). VDAs are compounds that target and disrupt the blood supply to tumors, leading to tumor cell death. Research indicates that colchicine and its derivatives can destabilize microtubules, which is crucial in preventing the formation of the mitotic spindle during cell division. This property is being explored in the development of targeted therapies for cancer treatment.

- Case Study : A study demonstrated that deacetylcolchicine labeled with technetium-99m showed significant tumor targeting properties in a breast cancer model, suggesting that similar derivatives could enhance imaging and therapeutic efficacy in oncology .

Analytical Chemistry

This compound is utilized in analytical methods for drug development, particularly in the pharmaceutical industry. Its role includes:

- Quality Control (QC) : Used as a reference standard in the validation of analytical methods.

- Method Development : Assists in developing new methods for the quantification of colchicine and its analogs in various formulations.

This application is crucial during the Abbreviated New Drug Application (ANDA) process, where accurate measurement and validation of drug components are required .

Drug Delivery Systems

Research has indicated that this compound can be incorporated into nanoparticle formulations for drug delivery. The compound's ability to inhibit microtubule polymerization makes it an attractive candidate for targeting cancer cells while minimizing side effects on healthy tissues.

- Case Study : Nanoparticle formulations containing colchicine derivatives have shown enhanced therapeutic effects against resistant cancer cell lines, highlighting their potential in overcoming drug resistance .

Immunomodulatory Effects

Colchicine derivatives, including this compound, have been investigated for their immunomodulatory effects. They can modulate immune responses by inhibiting neutrophil migration and cytokine release, making them potential candidates for treating autoimmune diseases.

- Research Findings : Studies have shown that colchicine can reduce inflammation in conditions such as familial Mediterranean fever and Behçet's disease, indicating that its derivatives may also provide similar benefits .

Comparative Analysis Table

作用机制

The primary mechanism of action of colchicine, 17,17,17-trifluoro-, involves binding to tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents the polymerization of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell division. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells. Additionally, colchicine, 17,17,17-trifluoro-, can modulate inflammatory pathways by inhibiting the activation of the inflammasome complex in neutrophils and monocytes .

相似化合物的比较

Colchicine, 17,17,17-trifluoro-, can be compared with other colchicine derivatives and microtubule inhibitors:

Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.

Thiocolchicine: A sulfur-containing derivative with similar biological activities but different pharmacokinetic properties.

Combretastatin: Another microtubule inhibitor with a different chemical structure but similar mechanism of action.

Vinca Alkaloids: A class of compounds that also target microtubules but have distinct chemical structures and clinical applications .

Conclusion

Colchicine, 17,17,17-trifluoro-, is a valuable compound in scientific research and medicine due to its potent biological activities and versatile applications. Its ability to disrupt microtubule formation and modulate inflammatory pathways makes it a promising candidate for further investigation and development in various fields.

生物活性

N-Trifluoroacetyl Deacetylcolchicine is a synthetic derivative of deacetylcolchicine, an active metabolite of the natural alkaloid colchicine, which is derived from the plant Colchicum autumnale. This compound has garnered attention in the field of cancer research due to its significant biological activities, particularly its ability to inhibit microtubule polymerization.

Chemical Structure and Properties

This compound features a trifluoroacetyl group that enhances its solubility and potentially its biological activity. The presence of three fluorine atoms in the trifluoroacetyl moiety contributes to its unique chemical properties, making it a valuable tool for researchers studying cellular processes.

The primary mechanism of action for this compound involves its binding to tubulin, a key protein in microtubule formation. By binding to the colchicine-binding site on tubulin, this compound prevents tubulin polymerization into microtubules, leading to disruption in mitotic spindle formation and ultimately inducing apoptosis in rapidly dividing cells. This action is crucial for its potential as an anticancer agent.

Key Mechanisms:

- Inhibition of Microtubule Polymerization : Prevents the assembly of microtubules essential for cell division.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells.

- Activation of Signaling Pathways : Stimulates pathways such as JNK/SAPK, which are involved in cellular stress responses.

Biological Activity

Research has demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. Its ability to induce cell death and arrest cell division positions it as a promising candidate for cancer therapy.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Key Features |

|---|---|---|

| This compound | Inhibits microtubule polymerization | Enhanced solubility and bioavailability |

| Colchicine | Disrupts microtubule assembly | Well-known natural alkaloid |

| Demecolcine | Similar mechanism with reduced toxicity | Methylated derivative of colchicine |

| N-Glutaryl Deacetylcolchicine | Enhanced targeting capabilities | Glycoconjugate with improved specificity |

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, one study demonstrated a significant reduction in cell viability in treated cancer cells compared to controls, indicating its potential therapeutic efficacy .

- Microtubule Disruption Studies : Experimental assays utilizing live-cell imaging revealed that this compound disrupts normal microtubule dynamics, leading to mitotic arrest. This was evidenced by the accumulation of cells in the G2/M phase of the cell cycle, highlighting its role as an antimitotic agent .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that the trifluoroacetyl modification may enhance the compound's bioavailability compared to traditional colchicine derivatives. However, further investigations are necessary to fully assess its safety profile and potential toxic effects at varying dosages .

常见问题

Q. Basic: What is the mechanism of action of N-Trifluoroacetyl Deacetylcolchicine in disrupting microtubule dynamics?

This compound acts as an antiproliferative agent by binding to tubulin, inhibiting its polymerization into microtubules. This disruption destabilizes the cytoskeleton and blocks cell division. The compound also stimulates tubulin’s intrinsic GTPase activity, accelerating GTP hydrolysis and further destabilizing microtubule assembly. In addition, it induces apoptosis in tumor and normal cell lines by activating stress-responsive pathways like JNK/SAPK signaling . To validate this mechanism, researchers should perform in vitro tubulin polymerization assays using purified tubulin and monitor polymerization kinetics via turbidimetry or fluorescence-based methods.

Q. Basic: What are the recommended analytical techniques for characterizing this compound purity and structural integrity?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 453.1399) and isotopic patterns using electrospray ionization (ESI) or electron impact (EI) modes .

- NMR Spectroscopy: Use and NMR to resolve structural features, such as the trifluoroacetyl group and methoxy substitutions. Note that trifluoroacetic acid (TFA) impurities in NMR samples can obscure signals, necessitating rigorous purification .

- GC/MS: Analyze fragmentation patterns (e.g., m/z 357 base peak for deacetylcolchicine derivatives) to confirm backbone stability under ionization conditions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid during synthesis) .

- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal. Follow institutional guidelines for cytotoxic compounds .

Q. Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key steps include:

- Protection of Amine Groups: Use tert-butoxycarbonyl (t-Boc) protection on colchicine derivatives to prevent undesired side reactions during deacetylation. This step improves regioselectivity .

- Controlled Trifluoroacetylation: React deacetylcolchicine with trifluoroacetic anhydride (TFAA) under inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Scalable Purification: Employ flash chromatography with silica gel (40–63 µm) and gradient elution (5–20% methanol in dichloromethane) to isolate the product. Yield improvements (>70%) are achievable with strict moisture control .

Q. Advanced: What strategies resolve contradictions in spectral data (e.g., NMR or mass spectrometry) when analyzing this compound derivatives?

- Deuterated Solvents: Use DMSO-d6 or CDCl3 to resolve overlapping proton signals in NMR, particularly for methoxy groups and aromatic protons .

- Isotopic Labeling: Synthesize -labeled analogs to clarify ambiguous carbon assignments in complex spectra.

- High-Resolution MS/MS: Differentiate isobaric fragments (e.g., m/z 357 vs. m/z 358) using collision-induced dissociation (CID) to confirm cleavage patterns .

Q. Advanced: How to design experiments to assess the impact of this compound on JNK/SAPK signaling pathways in different cell lines?

- Cell Line Selection: Use HeLa (cervical cancer) and MCF-7 (breast cancer) cells, as these models show differential JNK activation .

- Dose-Response Analysis: Treat cells with 10–100 nM compound for 24–48 hours. Measure phosphorylated JNK (p-JNK) levels via Western blot using anti-p-JNK antibodies.

- Inhibition Controls: Co-treat with SP600125 (JNK inhibitor) to confirm pathway specificity. Include apoptosis markers (e.g., cleaved caspase-3) to correlate signaling with cell death .

Q. Advanced: What methodological considerations are critical when comparing the apoptotic effects of this compound across diverse tumor models?

- Time-Course Experiments: Apoptosis kinetics vary; measure caspase-3/7 activity at 12, 24, and 48 hours post-treatment using fluorogenic substrates (e.g., DEVD-AMC).

- Microenvironment Mimicry: Use 3D spheroid cultures to replicate tumor stromal interactions. Compare IC50 values between monolayer and spheroid models .

- Metabolic Profiling: Perform Seahorse assays to assess mitochondrial respiration changes, linking apoptosis to metabolic stress .

Q. Advanced: How to address solubility challenges of this compound in aqueous solutions during biological assays?

属性

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHADYPYCJQLMV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180825 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26195-65-3 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。